molecular formula C7H7N3OS B11911814 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione

6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione

Cat. No.: B11911814
M. Wt: 181.22 g/mol
InChI Key: RHJBWKAEQJXEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methanol in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Solvent: Methanol or other suitable solvents

    Catalyst/Base: Potassium carbonate or other bases

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in suitable solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted imidazo[4,5-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
  • 6-Chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione
  • 6-Methyl-1H-imidazo[4,5-b]pyridine-2(3H)-thione

Uniqueness

6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methoxy-1,3-dihydroimidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C7H7N3OS/c1-11-4-2-5-6(8-3-4)10-7(12)9-5/h2-3H,1H3,(H2,8,9,10,12)

InChI Key

RHJBWKAEQJXEQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NC(=S)N2)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.